

# Spectroscopic Profile of Benzyl 2-(4-hydroxyphenyl)acetate: A Technical Guide

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## Compound of Interest

Compound Name:	Benzyl 2-(4-hydroxyphenyl)acetate
Cat. No.:	B132231

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **Benzyl 2-(4-hydroxyphenyl)acetate** (Molecular Formula:  $C_{15}H_{14}O_3$ , Molecular Weight: 242.27 g/mol ).<sup>[1]</sup> Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This information is intended to serve as a valuable reference for researchers involved in the synthesis, identification, and characterization of this and similar molecules.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Benzyl 2-(4-hydroxyphenyl)acetate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR (Proton NMR):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~9.0 - 10.0	Singlet (broad)	1H	Ar-OH
~7.30 - 7.40	Multiplet	5H	C <sub>6</sub> H <sub>5</sub> -CH <sub>2</sub>
~7.10	Doublet ( $J \approx 8.5$ Hz)	2H	Ar-H (ortho to CH <sub>2</sub> )
~6.75	Doublet ( $J \approx 8.5$ Hz)	2H	Ar-H (ortho to OH)
~5.15	Singlet	2H	-O-CH <sub>2</sub> -Ph
~3.60	Singlet	2H	Ar-CH <sub>2</sub> -COO-

<sup>13</sup>C NMR (Carbon-13 NMR):

Chemical Shift ( $\delta$ , ppm)	Assignment
~172.0	C=O (Ester)
~156.0	C-OH (Aromatic)
~136.0	Quaternary C (Benzyl)
~130.0	C-H (Aromatic)
~128.5	C-H (Aromatic, Benzyl)
~128.0	C-H (Aromatic, Benzyl)
~126.0	Quaternary C (Aromatic)
~115.5	C-H (Aromatic)
~67.0	-O-CH <sub>2</sub> -Ph
~41.0	Ar-CH <sub>2</sub> -COO-

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H Stretch (Phenol)
3100 - 3000	Medium	C-H Stretch (Aromatic)
2950 - 2850	Medium	C-H Stretch (Aliphatic)
~1735	Strong	C=O Stretch (Ester)
1610, 1515, 1450	Medium to Strong	C=C Stretch (Aromatic Ring)
~1250	Strong	C-O Stretch (Ester)
~1170	Strong	C-O Stretch (Phenol)

## Mass Spectrometry (MS)

m/z	Predicted Fragment
242	[M] <sup>+</sup> (Molecular Ion)
108	[HO-C <sub>6</sub> H <sub>4</sub> -CH <sub>2</sub> ] <sup>+</sup>
107	[HO-C <sub>6</sub> H <sub>4</sub> -CH] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Accurately weigh 5-10 mg of **Benzyl 2-(4-hydroxyphenyl)acetate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.

- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Ensure the solution height in the NMR tube is approximately 4-5 cm.

#### Instrumentation and Data Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR:
  - Acquire the spectrum at room temperature.
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Use a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of  $^{13}\text{C}$ .
  - Set the spectral width to cover the range of 0 to 200 ppm.

## Infrared (IR) Spectroscopy

#### Sample Preparation:

- Neat (for oils): Place a small drop of the sample directly between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

- **Solution:** Dissolve the sample in a suitable solvent (e.g., chloroform) and place in a solution cell.

Instrumentation and Data Acquisition:

- **Spectrometer:** A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquire a background spectrum of the empty sample holder (or pure solvent).
- Acquire the sample spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

Sample Introduction and Ionization:

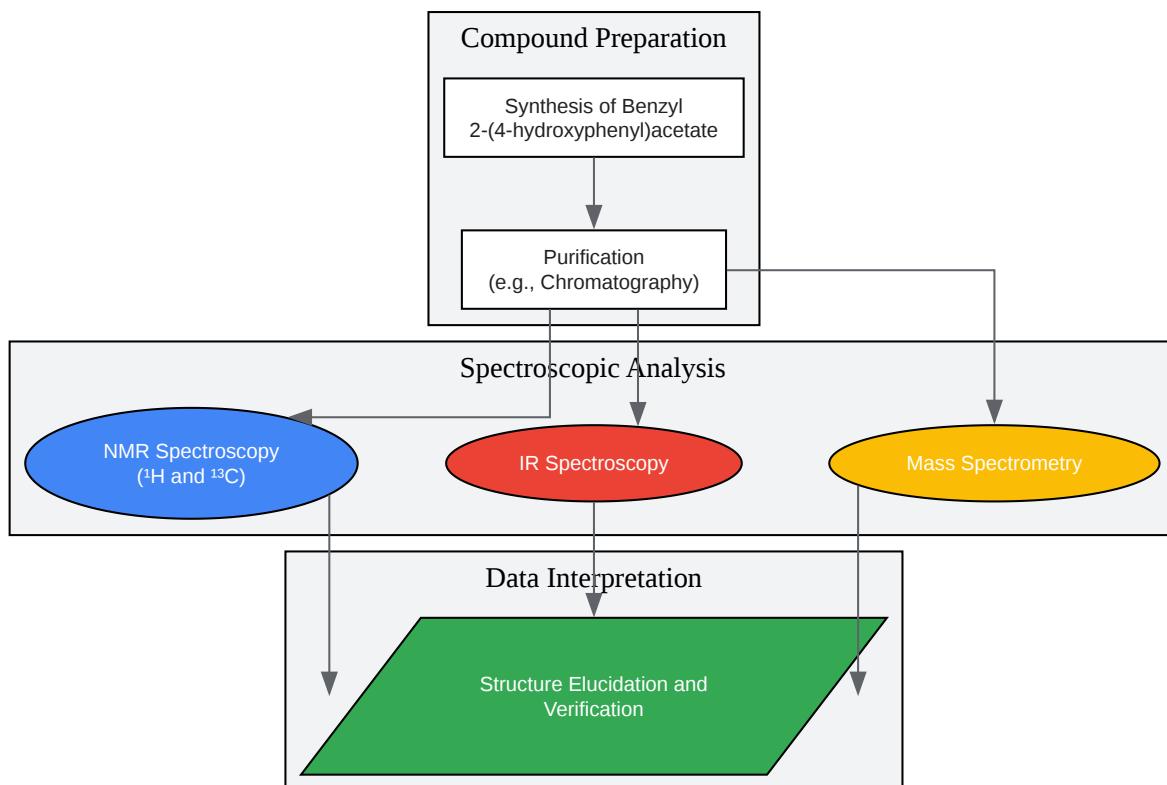
- **Method:** Electron Ionization (EI) is a common method for this type of molecule.
- **Introduction:** The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) mass analyzer.
- **Ionization Energy:** Typically 70 eV for EI.
- **Mass Range:** Scan a mass-to-charge ( $m/z$ ) range from approximately 40 to 400 amu.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Benzyl 2-(4-hydroxyphenyl)acetate**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **Benzyl 2-(4-hydroxyphenyl)acetate**.

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## References

- 1. Benzyl 2-(4-hydroxyphenyl)acetate | C15H14O3 | CID 11107524 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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